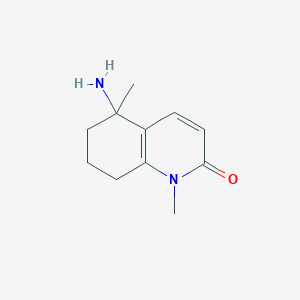
5-amino-1,5-dimethyl-7,8-dihydro-6H-quinolin-2-one
Cat. No. B8701014
Key on ui cas rn:
143232-68-2
M. Wt: 192.26 g/mol
InChI Key: UKCICYHAJUTYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05310914
Procedure details


A mixture of sodium hydride (50% in oil, 2.9 g), 5-amino-5,6,7,8-tetrahydro-5-methyl-2(1H)-quinolinone hydrochloride (5.43 g), and dimethylformamide (370 ml) was stirred at room temperature for 1.5 hrs. Methyl iodide (3.97 g) was added, and the mixture was allow to stand at room temperature for 20 hrs. The reaction mixture was concentrated in vacuo, and the residue was washed with dichloromethane. The washings were concentrated, the residue was dissolved in a mixture of ethyl acetate and methanol and treated with 0.5 equivalents of fumaric acid. The precipitate (2.65 g) was combined with a 1.9 g-sample obtained in another experiment, and the combined material was treated with 5% sodium hydroxide solution and extracted with dichloromethane. The extract was concentrated. Recrystallization of the residue from ethyl acetate gave 2.1 g (23%) of product, mp 166°-167.5° C.

Name
5-amino-5,6,7,8-tetrahydro-5-methyl-2(1H)-quinolinone hydrochloride
Quantity
5.43 g
Type
reactant
Reaction Step One




[Compound]
Name
precipitate
Quantity
2.65 g
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].Cl.[NH2:4][C:5]1([CH3:16])[CH2:14][CH2:13][CH2:12][C:11]2[NH:10][C:9](=[O:15])[CH:8]=[CH:7][C:6]1=2.CI.[C:19](O)(=O)/C=C/C(O)=O.[OH-].[Na+]>CN(C)C=O>[NH2:4][C:5]1([CH3:16])[CH2:14][CH2:13][CH2:12][C:11]2[N:10]([CH3:19])[C:9](=[O:15])[CH:8]=[CH:7][C:6]1=2 |f:0.1,2.3,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
5-amino-5,6,7,8-tetrahydro-5-methyl-2(1H)-quinolinone hydrochloride
|
|
Quantity
|
5.43 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC1(C=2C=CC(NC2CCC1)=O)C
|
|
Name
|
|
|
Quantity
|
370 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
3.97 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C(=O)O)(=O)O
|
Step Four
[Compound]
|
Name
|
precipitate
|
|
Quantity
|
2.65 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 1.5 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
to stand at room temperature for 20 hrs
|
|
Duration
|
20 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue was washed with dichloromethane
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The washings were concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in a mixture of ethyl acetate and methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained in another experiment
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The extract was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of the residue from ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1(C=2C=CC(N(C2CCC1)C)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.1 g | |
| YIELD: PERCENTYIELD | 23% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

